Apraclonidine dihydrochloride
Overview
Description
Preparation Methods
The synthesis of apraclonidine dihydrochloride involves the reaction of 2,6-dichloroaniline with imidazolidine under specific conditions . The industrial production method includes the following steps:
Reaction of 2,6-dichloroaniline with imidazolidine: This reaction is carried out in the presence of a suitable solvent and catalyst.
Purification: The product is purified using chromatographic techniques to obtain this compound with high purity.
Crystallization: The purified compound is crystallized to obtain the final product.
Chemical Reactions Analysis
Apraclonidine dihydrochloride undergoes several types of chemical reactions:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Apraclonidine dihydrochloride has several scientific research applications:
Chemistry: It is used as a reference compound in the study of alpha-adrenergic receptor agonists.
Biology: It is used to study the effects of alpha-adrenergic receptor agonists on biological systems.
Medicine: It is used in the treatment of glaucoma and to prevent IOP spikes after ocular surgery.
Industry: It is used in the production of ophthalmic solutions for clinical use.
Mechanism of Action
Apraclonidine dihydrochloride exerts its effects by stimulating alpha2-adrenergic receptors and, to a lesser extent, alpha1-adrenergic receptors . This stimulation leads to the reduction of aqueous humor production and an increase in uveoscleral outflow, thereby lowering intraocular pressure . The molecular targets involved include the alpha2-adrenergic receptors on the ciliary body of the eye .
Comparison with Similar Compounds
Apraclonidine dihydrochloride is similar to other alpha-adrenergic agonists such as brimonidine and clonidine . it has unique properties that make it suitable for specific applications:
Similar compounds include:
- Brimonidine
- Clonidine
- Pilocarpine
Properties
IUPAC Name |
2,6-dichloro-1-N-(4,5-dihydro-1H-imidazol-2-yl)benzene-1,4-diamine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10Cl2N4.2ClH/c10-6-3-5(12)4-7(11)8(6)15-9-13-1-2-14-9;;/h3-4H,1-2,12H2,(H2,13,14,15);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XLKICJXKWJUSPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=C(C=C2Cl)N)Cl.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12Cl4N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73217-88-6 | |
Record name | Apraclonidine dihydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073217886 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | APRACLONIDINE DIHYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5AVH7Z1L0J | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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